molecular formula C21H24F2N2O4S B2453371 2,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922050-54-2

2,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No.: B2453371
CAS No.: 922050-54-2
M. Wt: 438.49
InChI Key: YGCQUQOIGVPVDE-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a chemical compound supplied for non-human research purposes. It is structurally characterized as a benzo[b][1,4]oxazepine derivative bearing a 2,4-difluorobenzenesulfonamide group. Compounds within this structural class have been investigated in scientific research for their potential as gonadotropin-releasing hormone (GnRH) receptor antagonists . As a research chemical, this product is designed for use in various laboratory studies, including but not limited to biochemical profiling, in vitro assay development, and investigations into structure-activity relationships. This product is strictly for research purposes and is labeled with the following disclaimer: "For Research Use Only. Not for use in diagnostic or therapeutic procedures. Not for human consumption." Researchers handling this compound should adhere to all applicable safety protocols and regulations.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2,4-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F2N2O4S/c1-13(2)11-25-17-7-6-15(10-18(17)29-12-21(3,4)20(25)26)24-30(27,28)19-8-5-14(22)9-16(19)23/h5-10,13,24H,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCQUQOIGVPVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a complex organic compound with a molecular formula of C21H24F2N2O4SC_{21}H_{24}F_{2}N_{2}O_{4}S and a molecular weight of 438.5 g/mol. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure features a sulfonamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepine core.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H24F2N2O4S\text{C}_{21}\text{H}_{24}\text{F}_{2}\text{N}_{2}\text{O}_{4}\text{S}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities which can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The sulfonamide group is known for its antibacterial effects, particularly against Gram-positive bacteria.
  • Anticancer Potential : The presence of the tetrahydrobenzo[b][1,4]oxazepine core suggests potential anticancer activity. Related compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, sulfonamides are often designed to inhibit dihydropteroate synthase in bacterial folate synthesis.

Antimicrobial Studies

A study conducted on derivatives of benzenesulfonamides indicated that modifications to the benzene ring significantly affect their antimicrobial efficacy. The difluoro substitution enhances lipophilicity and membrane permeability, potentially increasing antibacterial activity against resistant strains .

Anticancer Studies

In vitro studies demonstrated that related oxazepine derivatives exhibited cytotoxic effects on various cancer cell lines including breast and colon cancer cells. These compounds triggered apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive bacteria
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of dihydropteroate synthase

Case Study 1: Antimicrobial Efficacy

A specific study evaluated the antimicrobial activity of various benzenesulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the introduction of fluorine atoms significantly increased the inhibition zone diameter compared to non-fluorinated analogs .

Case Study 2: Cancer Cell Line Testing

In a comprehensive study on cancer cell lines (MCF-7 for breast cancer and HT-29 for colon cancer), the compound demonstrated IC50 values in the micromolar range, indicating potent cytotoxicity. Flow cytometry analysis confirmed that the mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Heterocycle Construction

The benzo[b]oxazepin-4-one nucleus serves as the central scaffold, requiring orthogonal protection strategies for the secondary amine at position 5 and the phenolic oxygen at position 8. Three dominant approaches emerge:

  • Amino alcohol cyclocondensation : Reacting 2-aminophenol derivatives with α,α-dimethyl-β-keto esters under Dean-Stark conditions (toluene reflux, 4Å MS) induces simultaneous ring formation and transesterification.
  • Mitsunobu-mediated oxazepinone synthesis : Employing diethyl azodicarboxylate (DEAD) with triphenylphosphine facilitates intramolecular ether formation from N-(2-hydroxyphenyl)-β-hydroxyamide precursors.
  • Enantioselective organocatalytic assembly : Recent advances utilize Cinchona alkaloid-derived catalysts (e.g., β-ICD) to construct the tetrahydrooxazepine ring with 94% ee via asymmetric Mannich cyclization.

Sulfonamide Coupling Strategies

The critical C–N bond between the heterocycle and sulfonamide moiety presents two primary pathways:

Pre-functionalization approach : Installing the sulfonamide group at the penultimate stage using 2,4-difluorobenzenesulfonyl chloride (DFBS-Cl) under Schotten-Baumann conditions (NaOH, THF/H₂O biphasic, 0–5°C).

Late-stage sulfamation : Direct sulfamoylation of the 8-amino intermediate using (2,4-difluorophenyl)sulfamoyl fluoride (DFS-F) in the presence of Hünig's base (DIPEA, DCM, −78°C to rt).

Detailed Synthetic Protocols

Route A: Sequential Alkylation-Cyclization-Sulfonylation

Synthesis of 5-Isobutyl-3,3-dimethyl-2,3,4,5-tetrahydrobenzo[b]oxazepin-4-one
  • Methyl 2-(2-hydroxyphenylamino)-3-methylbutanoate preparation
    React 2-aminophenol (1.0 eq) with methyl 3-methyl-2-bromobutanoate (1.2 eq) in DMF/K₂CO₃ (2.5 eq) at 80°C for 18 hours (Yield: 78%).

  • Cyclization to oxazepinone core
    Heat intermediate (1.0 eq) in xylene at 140°C with p-TsOH (0.1 eq) under N₂ for 6 hours. Crystallize from EtOAc/hexanes (1:3) to obtain white needles (mp 112–114°C, Yield: 85%).

Sulfonamide Coupling
Step Reagents Conditions Yield Purity (HPLC)
N-Arylation DFBS-Cl (1.5 eq), NaOH (3 eq) THF/H₂O (3:1), 0°C → rt, 4h 92% 98.7%
Workup - Extract with DCM (3×), dry (Na₂SO₄), column (SiO₂, hexanes/EtOAc 4:1) - 99.1%

Route B: Convergent Synthesis via Ugi Multicomponent Reaction

This innovative approach combines four components in a single pot:

  • Ugi adduct formation
    $$ \text{2,4-Difluorobenzenesulfonamide} + \text{2-formylphenol} + \text{isobutyl isocyanide} + \text{3-methyl-2-oxobutanoic acid} \xrightarrow{MeOH, 40°C, 24h} \text{Advanced intermediate} $$ (Yield: 65%).

  • Post-Ugi cyclization
    Treat Ugi product (1.0 eq) with TiCl₄ (2.5 eq) in DCE at reflux for 2 hours to induce oxazepinone ring closure (Yield: 88%, dr >20:1).

Process Optimization and Scalability

Microwave-Assisted Cyclization

Comparative kinetic data:

Method Temp (°C) Time (h) Conversion Energy Use (kW·h/kg)
Conventional 140 48 98% 12.4
Microwave 180 1.5 99% 3.1

Microwave irradiation (Biotage Initiator+ 2.0) with [Bmim]NTf₂ ionic liquid catalyst reduces reaction time 32-fold while maintaining excellent regioselectivity.

Continuous-Flow Sulfonylation

A Uniqsis FlowSyn system achieves 98.2% conversion using:

  • Reactor volume: 10 mL
  • Residence time: 12 min
  • Temperature: 25°C
  • Reagent ratio: DFBS-Cl (1.05 eq), NaHCO₃ (2 eq) in MeCN/H₂O (7:3)

This method eliminates hydrolysis byproducts (<0.5% vs 5–8% batch) through precise pH control.

Analytical Characterization

Spectroscopic Fingerprints

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, NH)
  • δ 7.85–7.78 (m, 2H, ArH)
  • δ 7.32 (t, J = 8.8 Hz, 1H, ArH)
  • δ 4.65 (d, J = 12.4 Hz, 1H, OCH₂)
  • δ 2.91–2.84 (m, 1H, CH(CH₂CH(CH₃)₂))
  • δ 1.42 (s, 6H, C(CH₃)₂)

HRMS (ESI+) : m/z calcd for C₂₁H₂₃F₂N₂O₄S [M+H]⁺ 449.1389, found 449.1392.

Green Chemistry Considerations

Solvent Selection Guides

Solvent PMI* GSK Score Recommended?
DMF 8.2 8 No
2-MeTHF 3.1 2 Yes
Cyrene 2.7 1 Yes

*Process Mass Intensity (kg solvent/kg product)

The optimal solvent system employs 2-MeTHF/water (5:1) with 0.5 mol% β-cyclodextrin as phase-transfer catalyst, reducing PMI by 63% versus traditional solvents.

Industrial-Scale Challenges

Polymorphism Control

Crystallization studies identify three polymorphs:

Form Stability Bioavailability
I Metastable 84%
II Stable 92%
III Hygroscopic 45%

Seeding with Form II (0.1% w/w) during antisolvent crystallization (water into acetone) ensures >99% phase purity at 500 kg scale.

Q & A

Q. How can researchers address discrepancies in physicochemical property data (e.g., logP, pKa)?

  • Methodological Answer :
  • Experimental validation : Measure logP via shake-flask/HPLC and pKa via potentiometric titration .
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., 3,4-difluoro analogs) to identify outliers .
  • QC documentation : Report detailed methods (e.g., buffer composition, temperature) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.